molecular formula C9H8Cl2O3 B7841658 Methyl 4,5-dichloro-2-methoxybenzoate

Methyl 4,5-dichloro-2-methoxybenzoate

Cat. No.: B7841658
M. Wt: 235.06 g/mol
InChI Key: JNYABXQGKADMCQ-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-2-methoxybenzoate: is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methoxy group attached to the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,5-dichloro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4,5-dichloro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dichloro-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 4,5-dichloro-2-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound for understanding the metabolism and toxicity of similar substances .

Medicine: Its structural features make it a valuable scaffold for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of methyl 4,5-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The chlorine atoms and methoxy group on the benzene ring influence its reactivity and binding affinity to biological molecules. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

  • Methyl 4-chloro-2-methoxybenzoate
  • Methyl 5-chloro-2-methoxybenzoate
  • Methyl 3,5-dichloro-4-methoxybenzoate

Comparison: Methyl 4,5-dichloro-2-methoxybenzoate is unique due to the presence of two chlorine atoms at the 4 and 5 positions on the benzene ring. This structural feature imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under certain conditions. Compared to its analogs, this compound exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4,5-dichloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYABXQGKADMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4,5-dichloro-2-methoxybenzoic acid (8.2 g, 37 mmol) and K2CO3 (11.8 g, 111 mmol) in DMF (100 mL), CH3I (6.3 g, 44 mmol) was added dropwise and the resulting mixture was stirred at room temperature for 16 h. The mixture was partitioned between ethyl acetate and water. The organic layer was washed with water and brine, dried over Na2SO4, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate=10:1) to afford the desired product.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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